

Technical Support Center: Overcoming Natamycin (E235) Low Solubility in Aqueous Media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **E235**

Cat. No.: **B1663354**

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Natamycin (**E235**).

Frequently Asked Questions (FAQs)

Q1: What is the typical aqueous solubility of Natamycin?

Natamycin has a very low solubility in water, which is approximately 40 µg/mL.^[1] This poor solubility can be a significant hurdle in various experimental and formulation settings.

Q2: Why is Natamycin's solubility pH-dependent?

Natamycin is an amphoteric molecule, meaning it has both acidic (a carboxylic acid group) and basic (a primary amine group on the mycosamine moiety) functional groups.^[1] Its solubility is lowest around its isoelectric point ($pI \approx 6.5$) and increases at pH values below 4 and above 10.^{[1][2]} However, it's crucial to note that extreme pH conditions can lead to rapid degradation of the molecule.^{[3][4]} Under acidic conditions ($pH < 3$), the glycosidic bond can be hydrolyzed, while at high pH ($pH > 9$), the lactone ring can be saponified, leading to inactive products.^{[3][4]}

Q3: Can organic solvents be used to dissolve Natamycin?

Yes, Natamycin is soluble in some organic solvents, but its solubility varies. For instance, it is soluble in glacial acetic acid and shows some solubility in methanol and ethanol.^{[2][3]} However, for many biological applications, the use of high concentrations of organic solvents is not viable due to potential toxicity and instability of the compound.

Q4: What are the primary strategies to enhance the aqueous solubility of Natamycin?

The main approaches to improve Natamycin's aqueous solubility include:

- pH adjustment: Carefully increasing or decreasing the pH can enhance solubility, but the stability of Natamycin must be closely monitored.
- Co-solvents: Using a mixture of water and a water-miscible organic solvent can improve solubility.
- Cyclodextrins: Encapsulating Natamycin within cyclodextrin molecules can significantly increase its apparent water solubility.
- Formulation technologies: Advanced methods like creating solid dispersions or nanoparticle-based formulations can enhance the dissolution rate and apparent solubility.

Troubleshooting Guides

Issue 1: Difficulty dissolving Natamycin powder in aqueous buffer for in vitro assays.

Possible Cause: The pH of the buffer is close to the isoelectric point of Natamycin, or the concentration is too high for its intrinsic solubility.

Troubleshooting Steps:

- pH Adjustment:
 - Attempt to dissolve Natamycin in a buffer with a pH further from its isoelectric point (e.g., pH 4-5 or pH 8-9).
 - Caution: Monitor the stability of your Natamycin solution, as significant deviations from neutral pH can cause degradation over time.

- Use of Co-solvents:
 - Prepare a stock solution in a minimal amount of a water-miscible organic solvent like methanol or ethanol before diluting it with your aqueous buffer.
 - Ensure the final concentration of the organic solvent in your assay is low enough to not affect your experimental system.
- Sonication:
 - After dispersing the powder in the buffer, use a bath sonicator to aid in dissolution. This can help break up aggregates and increase the surface area for solvation.
- Heating:
 - Gently warming the solution can increase solubility. However, be aware that Natamycin's stability can be affected by high temperatures.[\[1\]](#)

Issue 2: Precipitation of Natamycin observed during storage of an aqueous stock solution.

Possible Cause: The solution is supersaturated, or the storage conditions (e.g., temperature, light exposure) are causing degradation and precipitation.

Troubleshooting Steps:

- Check Storage Conditions:
 - Store Natamycin solutions protected from light, as it is known to be light-sensitive.[\[1\]](#)[\[5\]](#)
 - Store solutions at a constant, cool temperature (e.g., 4°C) to minimize solvent evaporation and potential degradation.
- Consider Cyclodextrins for Enhanced Stability and Solubility:
 - The formation of inclusion complexes with cyclodextrins can not only increase solubility but also enhance the stability of Natamycin in aqueous solutions.[\[5\]](#)[\[6\]](#) Methyl- β -cyclodextrin and hydroxypropyl- β -cyclodextrin have been shown to be effective.[\[5\]](#)[\[6\]](#)

Data Presentation

Table 1: Solubility of Natamycin in Various Solvents

Solvent System	pH	Temperature (°C)	Solubility
Water	Neutral	Ambient	~30-40 ppm (µg/mL) [1][2]
75% Aqueous Methanol	2.0	30	Highest Reported Solubility[7]
Ethanol	-	Ambient	40 ppm[2]
Ethanol/Water (4:1)	-	Ambient	220 ppm[2]
Acetone/Water (4:1)	-	Ambient	110 ppm[2]
Methanol	-	Ambient	0.05 mg/mL[8]
Glacial Acetic Acid	-	Ambient	25%[3]

Table 2: Enhancement of Natamycin Aqueous Solubility with Cyclodextrins

Cyclodextrin Type	Fold Increase in Solubility
β-Cyclodextrin (β-CD)	16-fold[6]
γ-Cyclodextrin (γ-CD)	73-fold[6]
Hydroxypropyl-β-CD (HP-β-CD)	152-fold[6]
Methyl-β-Cyclodextrin (Me-β-CD)	Showed the best result among tested CDs[5]
Randomly Methylated-β-CD (RM-β-CD)	66-fold[9]

Experimental Protocols

Protocol 1: Preparation of a Natamycin-Cyclodextrin Inclusion Complex Solution

This protocol describes a general method for preparing a more soluble aqueous solution of Natamycin using cyclodextrins.

Materials:

- Natamycin powder
- Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Methyl- β -cyclodextrin (Me- β -CD)
- High-purity water (e.g., HPLC grade)
- Magnetic stirrer and stir bar
- Analytical balance
- 0.22 μ m syringe filter

Procedure:

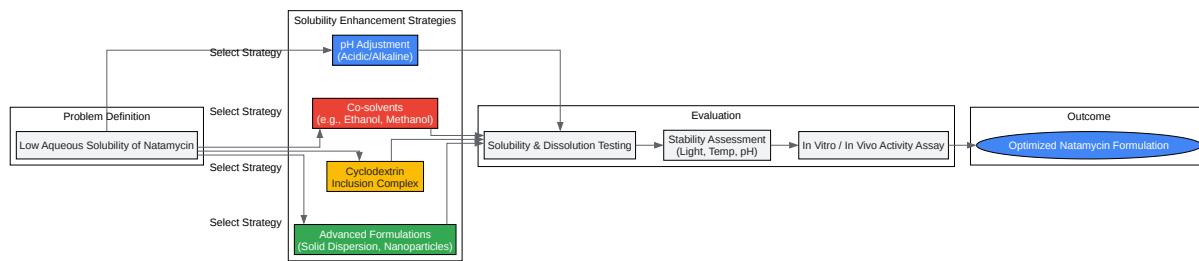
- Prepare the Cyclodextrin Solution:
 - Weigh the desired amount of HP- β -CD or Me- β -CD and dissolve it in the required volume of high-purity water. Stir until the cyclodextrin is completely dissolved. The concentration of cyclodextrin will depend on the desired final concentration of Natamycin and the complexation efficiency.
- Add Natamycin:
 - Slowly add the accurately weighed Natamycin powder to the cyclodextrin solution while continuously stirring.
- Complexation:
 - Allow the mixture to stir at room temperature, protected from light, for a sufficient period (e.g., 12-24 hours) to allow for the formation of the inclusion complex.
- Filtration:

- After the complexation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved Natamycin.
- Quantification (Optional but Recommended):
 - Determine the concentration of dissolved Natamycin in the filtrate using a suitable analytical method, such as HPLC with UV detection (at approximately 304 nm).

Protocol 2: Preparation of Natamycin Solid Dispersion by Solvent Evaporation

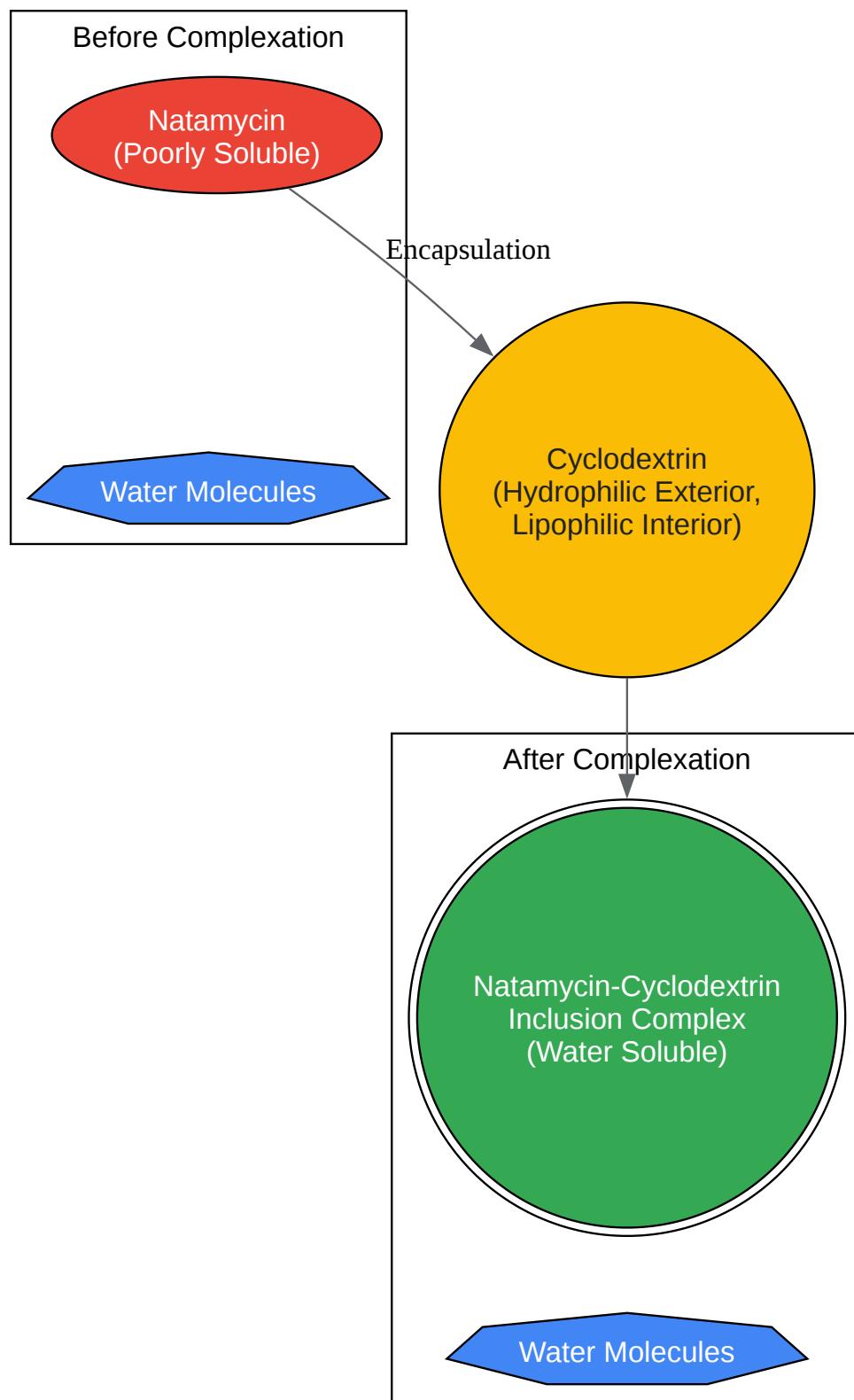
This method aims to enhance the dissolution rate of Natamycin by dispersing it in a hydrophilic polymer matrix.

Materials:


- Natamycin powder
- A suitable hydrophilic polymer (e.g., HPMC K4M, PVA)[8]
- A suitable solvent system (e.g., a mixture of ethanol and an acidic buffer)[8]
- Magnetic stirrer and stir bar
- Water bath or rotary evaporator
- Mortar and pestle
- Sieve

Procedure:

- Dissolution:
 - Dissolve both the Natamycin and the chosen polymer in the selected solvent system. The ratio of drug to polymer should be optimized for the desired release characteristics (e.g., 1:1, 1:2, 1:3).[8]


- Solvent Evaporation:
 - Evaporate the solvent from the solution using a water bath set to an appropriate temperature (e.g., 60°C) or a rotary evaporator under reduced pressure.[8] This will result in a solid mass.
- Drying and Pulverization:
 - Ensure the resulting solid mass is completely dry.
 - Pulverize the dried mass into a fine powder using a mortar and pestle.
- Sieving:
 - Pass the powder through a sieve of a specific mesh size (e.g., 60 mesh) to obtain a uniform particle size.[8]
- Storage:
 - Store the resulting solid dispersion in an airtight container, protected from light and moisture.

Visualizations

[Click to download full resolution via product page](#)

Caption: A workflow diagram illustrating the process of addressing Natamycin's low solubility.

[Click to download full resolution via product page](#)

Caption: The mechanism of Natamycin solubility enhancement via cyclodextrin inclusion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2004105491A1 - Stable aqueous solution of natamycin fungicide - Google Patents [patents.google.com]
- 3. fao.org [fao.org]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solubility properties and diffusional extraction behavior of natamycin from *Streptomyces gilvosporeus* biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Improved Topical Ophthalmic Natamycin Suspension for the Treatment of Fungal Keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Natamycin (E235) Low Solubility in Aqueous Media]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1663354#overcoming-natamycin-e235-low-solubility-in-aqueous-media>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com